
2-(4-Methoxyphenoxy)butanoyl chloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Polymer Preparation
2-(4-Methoxyphenoxy)butanoyl chloride is a versatile chemical reagent used in a variety of scientific research applications, particularly in organic synthesis and polymer chemistry. This compound is often utilized as an intermediate for the synthesis of complex molecules and polymers due to its reactive acyl chloride group, which can easily participate in Friedel-Crafts acylation reactions and other coupling processes.
One notable application involves the selective modification of phenolic compounds. For instance, it has been used in the selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by selective acylation. This process highlights its utility in synthesizing ortho-acylated catechols, which serve as crucial building blocks in supramolecular chemistry, natural product synthesis, and the development of flavors, fragrances, and pesticides (Adogla et al., 2012).
Synthesis of Aromatic Compounds
Additionally, this compound has been employed in the preparation of aromatic compounds, demonstrating its role in Ullman ether formation and Ullman coupling reactions. This showcases its importance in the synthesis of aryl ethers and halides, which are crucial intermediates in organic synthesis and pharmaceutical research (Buck & Song, 2005).
Material Science and Polymer Chemistry
In material science and polymer chemistry, this compound has contributed to the development of sustainable polymers. Research into vanillin-derived diols, for example, incorporates this compound for the synthesis of polyesters and polyurethanes, underscoring its role in creating biobased and environmentally friendly materials. These polymers have applications in various industries, including packaging, textiles, and biomedical engineering, due to their desirable thermal properties and biodegradability (Zhao et al., 2020).
Advanced Organic Synthesis Techniques
Moreover, advanced organic synthesis techniques leverage this compound for the construction of complex molecular architectures. This includes its use in reactions aimed at synthesizing molecules with potential biological activity, such as anticancer drugs. The ability to form specific adducts with metal ions further illustrates its utility in inorganic chemistry and the design of metal-organic frameworks (MOFs) and catalysts (Bonacorso et al., 2003).
Wirkmechanismus
- The alcoholysis of acyl chlorides can proceed through various mechanisms, including S*N1, SN*2, or tetrahedral (addition-elimination) pathways .
- Termolecular mechanisms (S*N*3) have also been proposed .
Mode of Action
Biochemical Pathways
Action Environment
Biochemische Analyse
Biochemical Properties
2-(4-Methoxyphenoxy)butanoyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes and proteins, through covalent bonding. The compound is known to react with nucleophilic groups in proteins, such as amino and thiol groups, leading to the formation of stable adducts. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the modification .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can affect gene expression by modifying transcription factors or other regulatory proteins. These changes can result in altered cellular metabolism, including shifts in metabolic flux and changes in metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to specific amino acid residues in proteins, leading to changes in protein structure and function. This binding can result in enzyme inhibition or activation, depending on the target enzyme. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to the compound can result in cumulative effects on cellular function, including sustained changes in enzyme activity, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may have minimal effects on cellular function, while higher doses can result in significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects may be observed at very high doses, including cellular damage or death. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can influence the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic balance. These interactions can result in shifts in metabolic pathways, affecting the production and utilization of energy and other essential metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The compound may be preferentially localized to specific cellular compartments or tissues, depending on the presence of specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, affecting its activity and function. For example, the compound may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins, or to the cytoplasm, where it can modify metabolic enzymes .
Eigenschaften
IUPAC Name |
2-(4-methoxyphenoxy)butanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-10(11(12)13)15-9-6-4-8(14-2)5-7-9/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUSJESQIJZTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)Cl)OC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20675491 | |
| Record name | 2-(4-Methoxyphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679837-25-3 | |
| Record name | 2-(4-Methoxyphenoxy)butanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20675491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



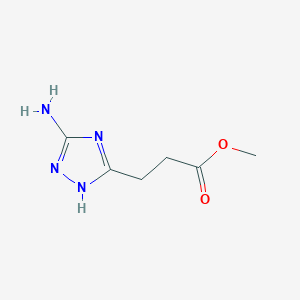

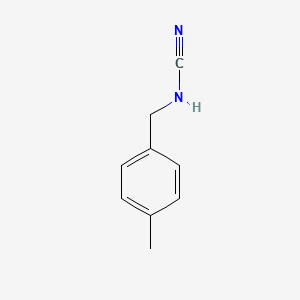
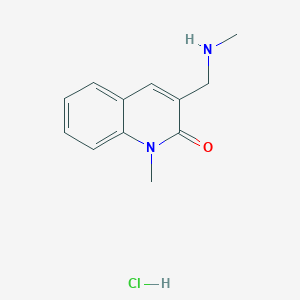

![2-[(Methylsulfonyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B1453340.png)
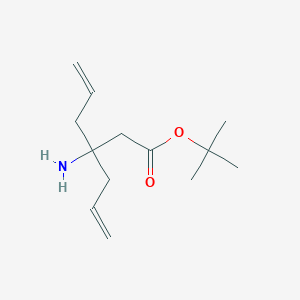
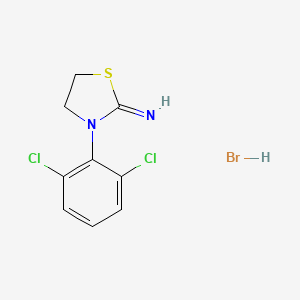
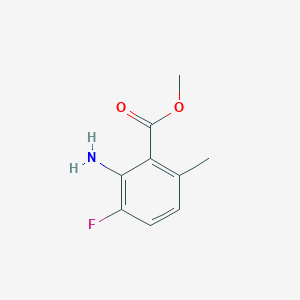
![3-[3-(Trifluoromethyl)phenoxy]-azetidine hydrochloride](/img/structure/B1453346.png)
![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethane-1,2-dione](/img/structure/B1453347.png)
![7,8-Dimethoxy-4,5-dihydrospiro[pyrrolo(1,2-a)-quinoxaline-4,4'-piperidine] hydrochloride](/img/structure/B1453348.png)

